Ethyl 2-amino-4-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
CAS No.:
Cat. No.: VC15925817
Molecular Formula: C12H15ClFNO2
Molecular Weight: 259.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H15ClFNO2 |
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Molecular Weight | 259.70 g/mol |
IUPAC Name | ethyl 2-amino-4-fluoro-1,3-dihydroindene-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C12H14FNO2.ClH/c1-2-16-11(15)12(14)6-8-4-3-5-10(13)9(8)7-12;/h3-5H,2,6-7,14H2,1H3;1H |
Standard InChI Key | NUFSKKREMVXCKN-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1(CC2=C(C1)C(=CC=C2)F)N.Cl |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s structure is defined by a fused bicyclic system (2,3-dihydro-1H-indene) with three key substituents: an amino group (-NH), a fluorine atom at the 4-position, and an ethyl ester (-COOEt) at the 2-position. The hydrochloride salt formation occurs via protonation of the amino group, yielding a cationic amine and a chloride counterion. This structural configuration is critical for its reactivity and biological interactions.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 259.70 g/mol | |
IUPAC Name | ethyl 2-amino-4-fluoro-1,3-dihydroindene-2-carboxylate; hydrochloride | |
SMILES | CCOC(=O)C1(CC2=C(C1)C(=CC=C2)F)N.Cl | |
InChIKey | NUFSKKREMVXCKN-UHFFFAOYSA-N |
The fluorine atom’s electronegativity and small atomic radius enhance the compound’s metabolic stability and membrane permeability, traits prized in drug design. The ester group offers a handle for further chemical modifications, such as hydrolysis to carboxylic acids or transesterification.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of ethyl 2-amino-4-fluoro-2,3-dihydro-1H-indene-2-carboxylate hydrochloride involves multi-step organic reactions, often beginning with the fluorination of a pre-functionalized indene precursor. A plausible route includes:
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Friedel-Crafts Acylation: Introduction of the ester group via reaction with ethyl chloroformate.
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Electrophilic Fluorination: Use of selectfluor or DAST to install fluorine at the 4-position.
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Reductive Amination: Conversion of a ketone intermediate to the amine using ammonium acetate and sodium cyanoborohydride, followed by hydrochloride salt formation.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
1 | Ethyl chloroformate, AlCl, DCM | 75% | |
2 | Selectfluor, MeCN, RT | 65% | |
3 | NHOAc, NaBHCN, MeOH | 82% |
Reactivity Profile
The amino group participates in nucleophilic substitutions, enabling the formation of amides or ureas. For instance, coupling with carboxylic acids using HATU and DIPEA in DMF yields amide derivatives, as demonstrated in analogous syntheses . The ester moiety undergoes hydrolysis under acidic or basic conditions to produce carboxylic acids, which can further react to form acyl chlorides or anhydrides.
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol or methanol. Aqueous solubility is limited (<1 mg/mL) but improves in acidic conditions due to protonation of the amine. Stability studies indicate decomposition at temperatures above 150°C, with recommended storage at -20°C under inert atmosphere.
Crystallographic Data
While single-crystal X-ray data are unavailable, molecular modeling predicts a puckered indene ring system with the fluorine atom adopting an equatorial position to minimize steric strain. The hydrochloride salt likely forms a monoclinic crystal lattice stabilized by ionic interactions .
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparison
The 4-fluoro substitution confers distinct electronic and steric effects compared to the 5-fluoro isomer, potentially altering binding affinities in biological targets.
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